![molecular formula C7H14O2 B041586 2-Furanpropanol, tetrahydro- CAS No. 767-08-8](/img/structure/B41586.png)
2-Furanpropanol, tetrahydro-
Overview
Description
“2-Furanpropanol, tetrahydro-” is also known as Tetrahydro-2-furancarbinol, Tetrahydro-2-furanmethanol, Tetrahydro-2-furanylmethanol, Tetrahydro-2-furfuryl alcohol, Tetrahydro-2-furylmethanol, Tetrahydrofurfuryl alcohol, THFA, 2-Hydroxymethyl-tetrahydrofuran, Oxolan-2-methanol, α-Tetrahydrofurfuryl alcohol, and Tetrahydrofurylalkohol . It has a molecular formula of C5H10O2 and a molecular weight of 102.1317 .
Molecular Structure Analysis
The molecular structure of “2-Furanpropanol, tetrahydro-” can be represented by the InChI string: InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2 .Chemical Reactions Analysis
While specific chemical reactions involving “2-Furanpropanol, tetrahydro-” were not found, it’s known that furan derivatives can undergo a variety of reactions. For instance, the hydrogenation of furfural, a furan derivative, can lead to a range of products such as (tetrahydro)furfuryl alcohol, 2-methyl(tetrahydro)furan, lactones, levulinates, cyclopentanone(l), or diols .Scientific Research Applications
Biomass Conversion and Biofuel Production
Tetrahydrofurfuryl alcohol (THFA): is a valuable product derived from the catalytic hydrogenation of furfural, which is itself directly obtained from biomass . THFA serves as an intermediate in the production of biofuels, offering a sustainable alternative to fossil fuels. The process of converting furfural to THFA is a key step in upgrading furanic components to biofuels, such as 2-methyltetrahydrofuran, which is considered a promising biofuel due to its high energy density and compatibility with existing infrastructure .
Pharmaceutical Synthesis
In the realm of medicinal chemistry, furan derivatives , including THFA, play a crucial role. They are incorporated into various synthetic pathways to create drugs with antibacterial activity. The furan nucleus is an essential structural component in the search for new antimicrobial compounds, especially in the fight against drug-resistant bacterial strains . THFA’s versatility in chemical reactions makes it a valuable building block in pharmaceutical synthesis.
Material Science
THFA is used in the synthesis of polymers and resins, where it acts as a solvent or a monomer. Its incorporation into materials can enhance properties such as flexibility, chemical resistance, and durability. The furan ring in THFA provides unique characteristics that are beneficial in developing advanced materials for various applications, including coatings, adhesives, and composites .
Organic Synthesis
As an organic solvent, THFA is involved in numerous chemical reactions due to its ability to dissolve a wide range of organic compounds. It is particularly useful in facilitating reactions that require a polar, aprotic environment. Its stability and low toxicity make it a preferred solvent in organic synthesis laboratories .
Flavor and Fragrance Industry
THFA can be used as a flavoring agent due to its sweet, burning taste and its ability to impart a furan-like aroma. It finds applications in the formulation of flavors and fragrances, contributing to the complexity and depth of sensory experiences in food products and perfumes .
Agricultural Chemicals
In agriculture, THFA derivatives are explored for their potential use as fungicides and herbicides. The furan ring’s reactivity allows for the creation of compounds that can interfere with the growth and reproduction of harmful organisms, providing a means to protect crops and increase yields .
Future Directions
Furan derivatives, such as “2-Furanpropanol, tetrahydro-”, have been identified as promising platform chemicals derived directly from biomass . The hydrogenation of these compounds is a versatile reaction that can upgrade furanic components to biofuels . This suggests that “2-Furanpropanol, tetrahydro-” and similar compounds could play a significant role in the future of sustainable energy and chemical production .
properties
IUPAC Name |
3-(oxolan-2-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-5-1-3-7-4-2-6-9-7/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYHFICIWQBZDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883349 | |
Record name | 2-Furanpropanol, tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furanpropanol, tetrahydro- | |
CAS RN |
767-08-8 | |
Record name | Tetrahydro-2-furanpropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=767-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furanpropanol, tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-FURANPROPANOL, TETRAHYDRO- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2804 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Furanpropanol, tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Furanpropanol, tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydrofuran-2-propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.071 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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